Synthesis protocol for Morpholin-4-YL-(4-methyl)phenyl-acetic acid
Synthesis protocol for Morpholin-4-YL-(4-methyl)phenyl-acetic acid
An In-Depth Technical Guide to the Synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid, a molecule of significant interest in pharmaceutical research and development.[1] The compound is characterized by a morpholine ring attached at the alpha-position of a 4-methylphenylacetic acid moiety. This document outlines a robust and efficient two-step synthetic pathway commencing from commercially available 4-methylphenylacetic acid. The core of this strategy involves an initial α-bromination via a Hell-Volhard-Zelinsky-type reaction, followed by a nucleophilic substitution with morpholine. We will delve into the mechanistic underpinnings of each step, provide a detailed experimental protocol, and discuss key considerations for process optimization and validation. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable and well-elucidated method for preparing this valuable chemical intermediate.
Introduction: Rationale and Significance
Morpholin-4-YL-(4-methyl)phenyl-acetic acid (C₁₃H₁₇NO₃, M.W. 235.28 g/mol ) is a heterocyclic building block that merges two key pharmacophores: the morpholine heterocycle and the phenylacetic acid scaffold.[1] The morpholine ring is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and bioavailability.[2][3] Phenylacetic acid derivatives, including 4-methylphenylacetic acid, serve as foundational components in the synthesis of a wide array of biologically active molecules, from anti-inflammatory agents to channel inhibitors.[4][5]
The combination of these two moieties creates a versatile intermediate for constructing more complex molecules, particularly in the exploration of novel therapeutic agents.[1][4] Therefore, a clear, reproducible, and well-understood synthetic protocol is essential for facilitating research and development in these areas.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule logically deconstructs it into feasible starting materials. The key disconnection point is the C-N bond between the morpholine nitrogen and the α-carbon of the phenylacetic acid backbone.
This disconnection suggests a nucleophilic substitution pathway. Morpholine, a secondary amine, is an excellent nucleophile.[3] This requires the α-carbon of the 4-methylphenylacetic acid to be functionalized with a suitable leaving group, such as a halogen. Bromine is an ideal choice due to its high reactivity as a leaving group in SN2 reactions.[6] This leads to the key intermediate, 2-bromo-2-(p-tolyl)acetic acid. This intermediate, in turn, can be synthesized from 4-methylphenylacetic acid via α-bromination.
This analysis establishes a straightforward and logical two-step synthesis:
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α-Bromination: Conversion of 4-methylphenylacetic acid to 2-bromo-2-(p-tolyl)acetic acid.
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Nucleophilic Amination: Reaction of the α-bromo intermediate with morpholine to yield the final product.
Mechanistic Insights and Rationale
Step 1: Synthesis of 2-bromo-2-(p-tolyl)acetic acid via α-Bromination
The selective bromination at the α-carbon of a carboxylic acid is classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.
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Causality Behind Experimental Choices: The reaction is initiated by converting a catalytic amount of the carboxylic acid into an acyl bromide using a reagent like phosphorus tribromide (PBr₃). The acyl bromide, unlike the carboxylic acid itself, readily tautomerizes to its enol form. This enol is the active nucleophile that attacks elemental bromine (Br₂), leading to the formation of the α-bromo acyl bromide. The final step involves the hydrolysis of this intermediate during workup, or its reaction with the starting carboxylic acid, to regenerate the acyl bromide catalyst and yield the desired α-bromo carboxylic acid product. The benzylic nature of the α-proton in 4-methylphenylacetic acid facilitates enolization, making this an efficient transformation.
Step 2: Synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid via Nucleophilic Substitution
This step involves the N-alkylation of morpholine with the previously synthesized α-bromo acid.
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Causality Behind Experimental Choices: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The nitrogen atom of morpholine acts as the nucleophile, performing a backside attack on the electrophilic α-carbon, displacing the bromide ion.[8]
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Stoichiometry: The reaction produces hydrobromic acid (HBr) as a byproduct. Since morpholine is a base, it will be protonated and neutralized by this acid, rendering it non-nucleophilic. To address this, at least two equivalents of morpholine are required: one to act as the nucleophile and one to act as the base. In practice, using a slight excess (e.g., 2.5-3.0 equivalents) is advisable to drive the reaction to completion.
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Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is ideal. These solvents can dissolve the ionic intermediates and reactants but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.[9] A documented procedure for a similar reaction utilizes DMSO as the solvent.[10]
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Detailed Experimental Protocol
Safety Precautions:
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All operations should be performed in a well-ventilated fume hood.
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Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
Bromine (Br₂) is highly corrosive, toxic, and volatile. Handle with extreme caution.
-
Phosphorus tribromide (PBr₃) is corrosive and reacts violently with water.
-
DMF is a skin irritant and should be handled with care.
Part A: Synthesis of 2-bromo-2-(p-tolyl)acetic acid
| Reagent/Material | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-Methylphenylacetic acid | 150.17 | 10.0 g | 66.6 | 1.0 |
| Phosphorus tribromide (PBr₃) | 270.69 | 0.6 mL | 6.7 | 0.1 |
| Bromine (Br₂) | 159.81 | 3.8 mL | 73.3 | 1.1 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
Procedure:
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To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add 4-methylphenylacetic acid (10.0 g, 66.6 mmol).
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Add phosphorus tribromide (0.6 mL, 6.7 mmol) to the flask. Stir the mixture for 15 minutes at room temperature.
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Slowly add bromine (3.8 mL, 73.3 mmol) via the addition funnel over 30 minutes. The reaction mixture will turn reddish-brown, and HBr gas will evolve (ensure the outlet of the condenser is connected to a gas trap).
-
After the addition is complete, heat the reaction mixture to 80°C and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. Slowly and cautiously add 20 mL of water to quench the reaction and hydrolyze the acyl bromide intermediate.
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Transfer the mixture to a separatory funnel containing 50 mL of DCM. Shake and separate the layers.
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Extract the aqueous layer with an additional 25 mL of DCM.
-
Combine the organic layers, wash with 50 mL of saturated sodium thiosulfate solution to remove excess bromine, then with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-2-(p-tolyl)acetic acid[11], which can be used in the next step without further purification or recrystallized from a suitable solvent system like hexane/ethyl acetate.
Part B: Synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid
| Reagent/Material | Mol. Wt. ( g/mol ) | Amount (Crude) | Moles (mmol) | Molar Eq. |
| 2-bromo-2-(p-tolyl)acetic acid | 229.07 | ~15.2 g | ~66.6 | 1.0 |
| Morpholine | 87.12 | 14.5 mL | 166.5 | 2.5 |
| Dimethylformamide (DMF) | - | 100 mL | - | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Diethyl Ether | - | 150 mL | - | - |
Procedure:
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In a 500 mL round-bottom flask, dissolve the crude 2-bromo-2-(p-tolyl)acetic acid (~15.2 g, ~66.6 mmol) in 100 mL of DMF.
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Add morpholine (14.5 mL, 166.5 mmol) to the solution.
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Stir the reaction mixture at 60°C for 6 hours. Monitor the reaction's completion by TLC (disappearance of the starting bromo-acid).
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After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water.
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Wash the aqueous mixture with diethyl ether (3 x 50 mL) to remove non-polar impurities. Discard the ether layers.
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Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.
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Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
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Wash the filter cake with cold deionized water (2 x 30 mL).
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Dry the solid in a vacuum oven at 50°C to a constant weight. The final product, Morpholin-4-YL-(4-methyl)phenyl-acetic acid, is obtained as a solid with a reported melting point of 162-164°C.[1]
Process Visualization
The following diagram illustrates the complete synthetic workflow.
Conclusion
The two-step synthesis protocol detailed in this guide represents a logical, efficient, and scalable method for the preparation of Morpholin-4-YL-(4-methyl)phenyl-acetic acid. By leveraging a classic Hell-Volhard-Zelinsky-type α-bromination followed by a robust SN2 amination with morpholine, this approach provides reliable access to a valuable building block for pharmaceutical and chemical research. The provided mechanistic insights and detailed procedural steps are designed to empower researchers to confidently replicate and, where necessary, adapt this synthesis for their specific applications.
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